REACTION_CXSMILES
|
[CH:1]1([N:4]([CH2:8][CH:9]2[CH2:14]CCCO2)[C:5]([Cl:7])=[O:6])[CH2:3][CH2:2]1.C1(NC2CC[O:22][CH2:21][CH2:20]2)CC1>C(Cl)Cl.CO>[CH:1]1([N:4]([CH:8]2[CH2:9][CH2:14][O:22][CH2:21][CH2:20]2)[C:5]([Cl:7])=[O:6])[CH2:2][CH2:3]1 |f:2.3|
|
Name
|
cyclopropyl-(tetrahydro-pyran-2-ylmethyl)-carbamoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C(=O)Cl)CC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1CCOCC1
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C(=O)Cl)C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |